REACTION_CXSMILES
|
[S].P12([S:14][P:12]3([S:15]P(S[P:8]([S:11]3)([S:10]1)=[S:9])(=S)S2)=[S:13])=S.[CH:16]1[CH:21]=[CH:20][C:19](S)=[CH:18][CH:17]=1>C1C(Cl)=CC=C(Cl)C=1>[C:16]1([S:10][P:8]2(=[S:9])[S:11][P:12]([S:14][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)(=[S:13])[S:15]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |^3:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
44.4 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(160° C.)
|
Type
|
CUSTOM
|
Details
|
is reduced to 100° C
|
Type
|
CUSTOM
|
Details
|
to be separated
|
Type
|
FILTRATION
|
Details
|
The solution is filtered in the hot state
|
Type
|
CUSTOM
|
Details
|
The product crystallizes
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)SP1(SP(S1)(=S)SC1=CC=CC=C1)=S
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |